N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide
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Overview
Description
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylphenylamino groups and a phenylalaninamide moiety. Triazine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 3,5-dimethylaniline under controlled conditions to form the intermediate 4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with phenylalaninamide to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Triazine derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide involves its interaction with specific molecular targets. The triazine core can interact with enzymes and receptors, modulating their activity. The dimethylphenylamino groups and phenylalaninamide moiety contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide can be compared with other triazine derivatives, such as:
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide: Similar structure but with different substitution patterns on the phenyl rings.
N~2~-{4,6-bis[(3,5-dimethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide: Contains methoxy groups instead of methyl groups, affecting its chemical and biological properties.
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide: Similar structure but with a glycinamide moiety instead of phenylalaninamide, leading to different biological activities.
Properties
Molecular Formula |
C28H31N7O |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-phenylpropanamide |
InChI |
InChI=1S/C28H31N7O/c1-17-11-18(2)14-23(13-17)31-27-33-26(29-21(5)25(36)30-22-9-7-6-8-10-22)34-28(35-27)32-24-15-19(3)12-20(4)16-24/h6-16,21H,1-5H3,(H,30,36)(H3,29,31,32,33,34,35) |
InChI Key |
ZNPANDRRQFFTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC=C3)NC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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